molecular formula C16H11BO3 B13920204 Naphtho[2,1-b]benzofuran-6-ylboronic acid

Naphtho[2,1-b]benzofuran-6-ylboronic acid

Cat. No.: B13920204
M. Wt: 262.1 g/mol
InChI Key: XXOGKUPKJUBCRH-UHFFFAOYSA-N
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Description

Naphtho[2,1-b]benzofuran-6-ylboronic acid is a complex organic compound that belongs to the class of boronic acids. This compound is characterized by the presence of a naphtho[2,1-b]benzofuran core structure, which is fused with a boronic acid functional group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Naphtho[2,1-b]benzofuran-6-ylboronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

    Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Naphtho[2,1-b]benzofuran-6-ylboronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphtho[2,1-b]benzofuran-6-ylboronic acid is unique due to its specific structural arrangement, which combines the properties of both naphtho[2,1-b]benzofuran and boronic acid. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both synthetic and medicinal chemistry .

Properties

Molecular Formula

C16H11BO3

Molecular Weight

262.1 g/mol

IUPAC Name

naphtho[2,1-b][1]benzofuran-6-ylboronic acid

InChI

InChI=1S/C16H11BO3/c18-17(19)13-9-10-5-1-2-6-11(10)15-12-7-3-4-8-14(12)20-16(13)15/h1-9,18-19H

InChI Key

XXOGKUPKJUBCRH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=CC=CC=C2C3=C1OC4=CC=CC=C43)(O)O

Origin of Product

United States

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